molecular formula C20H21N3O4 B11334717 2-butoxy-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzamide

2-butoxy-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzamide

Cat. No.: B11334717
M. Wt: 367.4 g/mol
InChI Key: NIOOHIMSLPOCPR-UHFFFAOYSA-N
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Description

2-butoxy-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butoxy-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzamide typically involves the reaction of 2-butoxybenzoyl chloride with 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-amine under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-butoxy-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy or methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or oxadiazoles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-butoxy-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-N-[2-(2-thienyl)ethyl]benzamide
  • 2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide
  • 4-butoxy-N-(2-methoxy-5-methylphenyl)benzamide

Uniqueness

2-butoxy-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzamide is unique due to its specific structural features, such as the presence of the oxadiazole ring and the butoxy and methoxy substituents. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

2-butoxy-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C20H21N3O4/c1-3-4-13-26-17-8-6-5-7-16(17)18(24)21-20-22-19(27-23-20)14-9-11-15(25-2)12-10-14/h5-12H,3-4,13H2,1-2H3,(H,21,23,24)

InChI Key

NIOOHIMSLPOCPR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)NC2=NOC(=N2)C3=CC=C(C=C3)OC

Origin of Product

United States

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